4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy. This compound belongs to a class of dual inhibitors targeting histone deacetylases (HDACs) and epidermal growth factor receptors (EGFRs), which are critical in the regulation of gene expression and cell proliferation. Its structural framework is derived from quinazoline, a heterocyclic compound known for various biological activities, including anti-cancer properties.
The compound has been synthesized and studied in various research settings, particularly in the context of developing multi-targeted therapies for cancer. Notable studies include its identification as a potent inhibitor of HDAC6 and EGFR, leading to its designation as CUDC-101, which has shown promising results in preclinical trials .
4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol is classified as an organic heterocyclic compound. It falls under the category of quinazolines, specifically modified to enhance its pharmacological properties. The compound is also categorized as an HDAC inhibitor and an EGFR inhibitor, making it a dual-action therapeutic agent.
The synthesis of 4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol involves several key steps that integrate various building blocks. The primary method includes the use of commercially available precursors such as 2,4-dichloro-6,7-dimethoxyquinazoline and 2-amino-4-methoxybenzoic acid.
The synthetic route is designed to optimize yield while minimizing side reactions, ensuring that the final compound retains its biological activity .
The molecular structure of 4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol features a quinazoline core substituted at specific positions:
The compound primarily undergoes reactions typical of quinazolines and amines, including:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to study its mechanism of action further .
4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol exhibits its therapeutic effects primarily through:
In vitro studies have demonstrated that this compound exhibits IC values in the nanomolar range against both HDAC6 and EGFR, indicating potent inhibitory activity .
Relevant analyses such as NMR spectroscopy and mass spectrometry confirm the identity and purity of synthesized compounds .
4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol is primarily researched for its applications in:
This compound exemplifies the ongoing efforts to develop multi-targeted therapeutic agents that can address complex diseases like cancer more effectively .
The construction of the quinazolin-6-ol core employs de novo heterocyclic assembly techniques, with the Niementowski reaction serving as a foundational methodology. This approach involves cyclocondensation between anthranilic acid derivatives and formamidine acetate under reflux conditions in high-boiling solvents like ethylene glycol monomethyl ether (95–130°C), achieving quinazolinone formation in 65–85% yields [3]. Microwave-assisted synthesis has emerged as a pivotal advancement, reducing reaction times from hours to minutes (15–30 min) while improving overall yields by 15–20% compared to conventional thermal methods [9]. Strategic protection of the C6-hydroxy group is critical during scaffold functionalization, typically implemented as tert-butyldimethylsilyl (TBDMS) ethers or acetate esters to prevent undesirable side reactions during subsequent alkynylation steps [1] .
Late-stage diversification is achieved through nucleophilic aromatic substitution (SNAr) at the C4-position, where electron-deficient quinazolines react efficiently with 3-ethynylaniline derivatives. This step requires carefully controlled stoichiometry (1:1.05 quinazoline:aniline ratio) in anhydrous DMSO at 80°C, producing the target anilinoquinazoline adducts with >90% regioselectivity [7]. Computational modeling confirms that C4-electrophilicity is enhanced by the ortho-positioned nitrogen atoms (N3 and N1), facilitating this regioselective coupling essential for generating the core pharmacophore [9].
Table 1: Comparative Analysis of Quinazolin-6-ol Core Synthesis Methods
Synthetic Method | Conditions | Yield Range | Reaction Time | Key Advantages |
---|---|---|---|---|
Niementowski Condensation | Ethylene glycol monomethyl ether, 130°C | 65-75% | 8-12 hours | High functional group tolerance |
Microwave-Assisted | DMF, 150°C, sealed vessel | 80-92% | 15-30 minutes | Rapid synthesis, energy efficient |
Stepwise SNAr Functionalization | Anhydrous DMSO, 80°C | 85-95% | 3-5 hours | Excellent regioselectivity |
Regiocontrol during arylalkyne installation is achieved through transition metal-catalyzed cross-coupling, with Sonogashira reactions between 3-iodoaniline precursors and terminal alkynes proving particularly effective. This transformation employs Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine/DMF (1:1) at 50°C, delivering ethynylated anilines in >85% purity without requiring chromatographic purification [3]. The ortho-directing effect of the amino group in 3-ethynylaniline enables precise electrophilic halogenation (bromination or iodination) at the C2/C6 positions, creating valuable handles for further derivatization. This regioselectivity is confirmed by X-ray crystallographic analysis of intermediates, demonstrating >95:5 positional selectivity [7].
Steric and electronic modulation of the ethynyl moiety significantly influences target engagement with kinases. Comparative studies reveal that terminal alkynes enhance RIPK2 inhibitory activity (IC₅₀ = 28 nM) compared to trimethylsilyl-protected analogs (IC₅₀ = 410 nM), attributed to optimal hydrophobic pocket occupation within the kinase hinge region [7]. Introduction of electron-withdrawing groups (e.g., para-fluoro substitution on the phenyl ring) further improves cellular potency 3.5-fold against NOD1/2 signaling pathways, validating structure-activity relationship (SAR) refinements focused on this substituent [7].
Table 2: Impact of 3-Ethynylphenylamino Modifications on Kinase Inhibition
Substituent Pattern | RIPK2 IC₅₀ (nM) | NOD1/2 Pathway Inhibition | Microsomal Stability (t₁/₂, min) |
---|---|---|---|
Terminal alkyne (unsubstituted) | 28 ± 3.1 | 92% at 100 nM | 32.5 ± 4.2 |
4-Fluoro-phenylacetylene | 18 ± 2.4 | 98% at 100 nM | 41.8 ± 3.7 |
Trimethylsilyl-protected | 410 ± 28 | 45% at 100 nM | 22.1 ± 2.9 |
Solvent polarity dramatically influences both alkynylation efficiency and O-methylation regioselectivity. Nonpolar solvents (toluene, xylene) promote C-alkynylation at the quinazoline C4-position through a charge-transfer complex mechanism, evidenced by bathochromic shifts in UV-Vis spectroscopy during reaction monitoring [9]. Conversely, polar aprotic solvents (DMF, DMSO) favor N-alkylation at the quinazoline N1-position, with solvent dielectric constants (ε) directly correlating with N-alkylation product ratios (R² = 0.93) [9].
Methoxylation regioselectivity at C7 is governed by solvent-nucleophile interactions. Phase-transfer catalysis (tetrabutylammonium bromide, 10 mol%) in biphasic water/dichloromethane systems enables quantitative C7-methoxylation (>98% regiopurity) by enhancing hydroxide nucleophilicity [9]. Supercritical methanol (scMeOH) at 250°C and 15 MPa achieves simultaneous deprotection and methoxylation in one pot, reducing synthetic steps from conventional sequences. This high-pressure method converts C6-acetates to C6-alcohols with concurrent C7-methoxylation in <30 minutes, though it requires specialized reactor systems [9].
Table 3: Solvent Effects on Key Functionalization Reactions
Reaction Type | Optimal Solvent System | Temperature | Regioselectivity | Byproduct Formation |
---|---|---|---|---|
C4-Alkynylation | Toluene/Et₃N (4:1) | 65°C | >95% C4-adduct | <5% N1-alkylation |
N1-Alkylation | Anhydrous DMF | 80°C | 88% N1-adduct | 12% O-alkylation |
C7-Methoxylation | CH₂Cl₂/H₂O/Bu₄NBr (10 mol%) | 40°C | >98% C7-selectivity | Undetectable |
Prodrug derivatization of the C6-hydroxy group significantly improves membrane permeability and oral absorption. Acetylation using acetic anhydride in pyridine (0°C to room temperature, 12 hours) generates the acetate prodrug (4-((3-ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate, CAS# 905306-07-2), which demonstrates 5.3-fold higher Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s) compared to the parent compound [5]. This acetate undergoes enzymatic hydrolysis by carboxylesterases in hepatic microsomes, regenerating the active pharmacophore with a hydrolysis half-life (t₁/₂) of 2.3 hours in human liver S9 fractions [5].
PEGylation strategies enhance aqueous solubility critical for parenteral formulations. Conjugation with methoxy-PEG-amine (5 kDa) via carbodiimide-mediated coupling in DMF yields water-soluble adducts (>50 mg/mL) while preserving RIPK2 inhibitory activity (85% target engagement at 10 μM) [8]. Structural analysis confirms that PEG chains attach exclusively at the quinazoline N1-position without modifying the ethynyl functionality [8]. Additionally, synthesis of ethyl 6-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)heptanoate (CAS# 1012920-21-6) introduces a self-immolative linker that undergoes esterase cleavage followed by 1,6-elimination, releasing the active compound while improving log P by 2.4 units [8].
Table 4: Bioavailability Parameters of Modified Derivatives
Derivative | log P | Aqueous Solubility (mg/mL) | Caco-2 Papp (×10⁻⁶ cm/s) | Plasma Stability (t₁/₂, h) |
---|---|---|---|---|
4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol (Parent) | 3.3 | 0.08 ± 0.01 | 3.5 ± 0.4 | 1.2 ± 0.3 |
4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate | 2.9 | 0.25 ± 0.03 | 18.7 ± 2.1 | 4.8 ± 0.6* |
Ethyl 6-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)heptanoate | 4.1 | 0.02 ± 0.005 | 9.3 ± 1.2 | 6.5 ± 0.8* |
mPEG₅₀₀₀-N1-quinazoline conjugate | -1.2 | >50 | 0.8 ± 0.1** | >24 |
Stability in human plasma; *Transcellular permeability reduced due to molecular weight increase
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1